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For Immediate Release

[CITY, STATE] — [Date] — A comprehensive technical guide detailing the intricate structure of
Sirtuin 6 (SIRT6), a critical enzyme in cellular regulation, has been compiled to serve as an in-
depth resource for researchers, scientists, and professionals in drug development. This guide
provides a granular look at the protein's core structure, offering insights into its function and
potential as a therapeutic target.

SIRT6 is a multifaceted NAD+-dependent protein deacylase that plays a crucial role in a variety
of cellular processes, including DNA repair, genome stability, and metabolic regulation.[1][2] Its
involvement in aging and age-related diseases has made it a focal point of extensive research.
This whitepaper synthesizes key structural and functional data to facilitate a deeper
understanding of this complex enzyme.

Core Structural Features of SIRT6

Human SIRT6 is a 355-amino acid protein characterized by a conserved catalytic core flanked
by N- and C-terminal extensions that are largely unstructured.[3] The catalytic core is
composed of two principal domains: a large Rossmann fold and a smaller, structurally unique
zinc-binding domain.[3][4]

A defining feature of the SIRT6 structure is the "splayed” conformation of its zinc-binding
domain and the notable absence of a helix bundle that, in other sirtuin family members,
connects the zinc-binding motif to the Rossmann fold.[3][5] This unique arrangement is thought
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to contribute to its distinct enzymatic activities and substrate specificity. Furthermore, SIRT6
lacks the conserved, highly flexible NAD+-binding loop found in other sirtuins; instead, it
possesses a stable single helix.[3][5]

The Catalytic Engine: Rossmann Fold and NAD+

Binding

The Rossmann fold, a common structural motif in nucleotide-binding proteins, constitutes the
larger domain of the SIRT6 catalytic core and is responsible for binding the co-substrate NAD+.
[6] This domain is characterized by a six-stranded parallel 3-sheet sandwiched between a-
helices.[7] The NAD+ binding pocket itself is subdivided into three sites: A, B, and C.[3] The
adenosine moiety of the co-substrate binds to the A site, while the nicotinamide ribose moiety
occupies the B site.[3] A unique characteristic of SIRTG6 is its ability to bind NAD+ with relatively
high affinity even in the absence of an acetylated substrate, a feature attributed to its distinct
structural organization.[3][5]

The Regulatory Hub: Zinc-Binding Domain

The smaller domain of the catalytic core contains a zinc-binding motif, where a zinc ion is
coordinated by four conserved cysteine residues.[6] This domain in SIRT6 is distinguished by a
ten-amino-acid extension between the third and fourth cysteines, forming an unordered loop
that is unigue to this sirtuin.[6] This region plays a critical role in substrate recognition,
particularly in the context of nucleosomes.

Quantitative Structural and Kinetic Data

The following tables summarize key quantitative data derived from structural and biochemical
studies of SIRT6, providing a comparative overview for researchers.

PDB ID Method Resolution (A) Ligand(s)

3K35 X-ray Diffraction 2.00 ADP-ribose

7CLO X-ray Diffraction 2.53

80F4 Electron Microscopy 2.94 Nucleosome

9EIL Electron Microscopy 3.20 H3K27Ac nucleosome
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Table 1: Selected SIRT6 Crystal and Cryo-EM Structure Data. This table presents the
resolution and bound ligands for several key SIRT6 structures deposited in the Protein Data
Bank (PDB).[8][9][10][11]

Parameter Substrate/Ligand Value Assay Condition

In the absence of

Kd NAD+ 27+1uM

acetylated substrate
Km,app Peptide 147+ 1.5 uM
Km,app NAD+ 524 +18 uM

Increases ~4-fold with
kcat Hexanoyl-lysine chain length to

myristoyl

Table 2: Kinetic and Binding Affinity Data for SIRT6. This table summarizes key kinetic
parameters and binding affinities for SIRT6 with its co-substrate and peptide substrates.[5][12]
[13]

SIRT6 in Action: Conformational Plasticity and
Nucleosome Engagement

SIRT6 exhibits remarkable conformational plasticity, particularly in its interaction with its
primary physiological substrate, the nucleosome. While it displays low deacetylase activity
towards free histone peptides, its activity is significantly enhanced in the context of the
nucleosome.[14] Cryo-electron microscopy studies have revealed that SIRT6 binds to the
nucleosome at the DNA entry-exit site.[15] The Rossmann fold interacts with the terminal part
of the nucleosomal DNA, causing it to partially detach from the histone octamer.[11][16]
Simultaneously, the zinc-binding domain engages with the acidic patch on the histone
H2A/H2B dimer.[15][17] This intricate interaction correctly positions the histone H3 tail for
catalysis within the active site.

Key Signaling Pathways Involving SIRT6
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The structural features of SIRT6 underpin its central role in numerous signaling pathways
critical for cellular homeostasis.

DNA Damage Response

SIRTG6 is an early responder to DNA double-strand breaks (DSBs), where it functions as a DNA
damage sensor.[18] It recognizes DSBs through a tunnel-like structure and relocates to the
damage site, where it facilitates the recruitment of DNA repair factors for both non-homologous
end joining (NHEJ) and homologous recombination (HR).[18][19]
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SIRT6 in the DNA Damage Response

NF-kB Signaling Regulation

SIRT6 acts as a negative regulator of the NF-kB signaling pathway, a key player in
inflammation and cellular stress responses.[20] SIRT6 deacetylates the p65 subunit of NF-kB,
inhibiting the expression of inflammatory genes.[21] It also deacetylates H3K9 at the promoters
of NF-kB target genes, leading to their silencing.[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Architecture of SIRT6: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429601#understanding-the-structure-of-sirt6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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